molecular formula C27H19NO3 B10892067 7-(2-methoxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one

7-(2-methoxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one

Cat. No.: B10892067
M. Wt: 405.4 g/mol
InChI Key: VJIGWNNDPMXBDL-UHFFFAOYSA-N
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Description

7-(2-methoxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one is a complex organic compound belonging to the class of chromenoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromene fused with a quinoline ring, which is further substituted with a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-methoxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one can be achieved through various methods. One common approach involves the coupling of 4-hydroxycoumarins with 2-aminobenzyl alcohols in the presence of acetic acid and oxygen as an oxidant. This method is transition-metal free and offers good to excellent yields . Another method involves the use of molecular iodine as a catalyst under microwave irradiation, which facilitates a three-component tandem annulation of 4-hydroxycoumarin, aromatic aldehydes, and aromatic amines .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-(2-methoxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Acetic acid and oxygen.

    Reduction: Sodium borohydride.

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinolinone derivatives, while substitution reactions can yield a variety of functionalized chromenoquinolines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(2-methoxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-methoxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxyphenyl group can enhance its interactions with biological targets and improve its solubility in organic solvents.

Properties

Molecular Formula

C27H19NO3

Molecular Weight

405.4 g/mol

IUPAC Name

13-(2-methoxyphenyl)-10-oxa-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,15,17,19,21-nonaen-11-one

InChI

InChI=1S/C27H19NO3/c1-30-21-12-6-4-10-18(21)24-23-17-9-3-2-8-16(17)14-15-20(23)28-26-19-11-5-7-13-22(19)31-27(29)25(24)26/h2-15,24,28H,1H3

InChI Key

VJIGWNNDPMXBDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C3=C(C=CC4=CC=CC=C43)NC5=C2C(=O)OC6=CC=CC=C65

Origin of Product

United States

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